N,N-dibenzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N,N-dibenzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thiophene ring, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Bromination: The bromine atom is introduced via a selective bromination reaction.
Addition of the Trifluoromethyl Group:
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-dibenzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Lacks the trifluoromethyl group.
N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C26H22BrF3N4OS |
---|---|
Molecular Weight |
575.4g/mol |
IUPAC Name |
N,N-dibenzyl-3-bromo-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H22BrF3N4OS/c27-22-23(25(35)33(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18)32-34-21(26(28,29)30)14-19(31-24(22)34)20-12-7-13-36-20/h1-13,19,21,31H,14-16H2 |
InChI Key |
KPYFIIVAVAVXQQ-UHFFFAOYSA-N |
SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)Br)C5=CC=CS5 |
Canonical SMILES |
C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)Br)C5=CC=CS5 |
Origin of Product |
United States |
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